

# Application Notes and Protocols for KMT2A Histone Methyltransferase (HMT) Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *HRX protein*

Cat. No.: *B1177240*

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

KMT2A (Lysine Methyltransferase 2A), also known as MLL1, is a histone methyltransferase that plays a critical role in the regulation of gene expression during early development and hematopoiesis.<sup>[1][2]</sup> It specifically catalyzes the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with transcriptional activation.<sup>[1][3]</sup> KMT2A is part of a larger protein complex, and its activity is crucial for maintaining the expression of target genes, including the HOX gene cluster.<sup>[1][3]</sup> Chromosomal translocations involving the KMT2A gene are frequently observed in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).<sup>[3]</sup> These rearrangements result in fusion proteins that aberrantly recruit other factors, such as DOT1L, leading to the overexpression of leukemogenic genes.<sup>[3]</sup> Consequently, KMT2A and its associated pathways have emerged as significant targets for therapeutic intervention in oncology.

These application notes provide detailed protocols for performing in vitro biochemical assays to measure the enzymatic activity of KMT2A and to screen for its inhibitors. Two common methods are described: a radioisotope-based filter binding assay and a non-radioactive AlphaLISA® assay.

## Data Presentation

Table 1: Summary of KMT2A Inhibitors and their Potency

| Compound Class                        | Inhibitor             | Target Interaction                                                                        | Assay Type     | IC50                          | Cell Line (if applicable)       |
|---------------------------------------|-----------------------|-------------------------------------------------------------------------------------------|----------------|-------------------------------|---------------------------------|
| Menin-KMT2A Interaction Inhibitors    | Revumenib (SNDX-5613) | Disrupts the interaction between Menin and the KMT2A fusion protein                       | Cell Viability | 0.031 $\mu$ M - 0.125 $\mu$ M | KMT2A-rearranged ALL cell lines |
| MI-463                                |                       | Disrupts the interaction between Menin and the KMT2A fusion protein                       | Cell Viability | ~5.9 $\mu$ M                  | Infant B-ALL cells              |
| MI-503                                |                       | Disrupts the interaction between Menin and the KMT2A fusion protein                       | Cell Viability | ~6.1 $\mu$ M                  | Infant B-ALL cells              |
| Direct KMT2A-Fusion Protein Inhibitor | Disulfiram            | Targets the N-terminal CXXC domain of KMT2A-fusion proteins, leading to their degradation | Not specified  | Not specified                 | Not specified                   |

Table 2: Typical Reaction Conditions for KMT2A HMT Assays

| Parameter              | Radioisotope-Based Assay                                                | AlphaLISA® Assay                                             |
|------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------|
| Enzyme                 | Recombinant KMT2A complex                                               | Recombinant KMT2A complex                                    |
| Substrate              | Histone H3 peptide (e.g., H3 1-21) or full-length histone H3            | Biotinylated Histone H3 peptide (e.g., H3 1-21)              |
| Methyl Donor           | S-adenosyl-L-[methyl- <sup>3</sup> H]-methionine ( <sup>3</sup> H]-SAM) | S-adenosyl-L-methionine (SAM)                                |
| Assay Buffer           | 50 mM Tris-HCl, pH 8.5, 5 mM MgCl <sub>2</sub> , 4 mM DTT               | 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20 |
| Incubation Temperature | 30°C                                                                    | Room Temperature                                             |
| Incubation Time        | 30-60 minutes                                                           | 60 minutes                                                   |

## Experimental Protocols

### Protocol 1: Radioisotope-Based Filter Binding Assay for KMT2A Activity

This protocol describes a standard method for measuring KMT2A activity by quantifying the incorporation of a radiolabeled methyl group from [<sup>3</sup>H]-SAM onto a histone substrate.

#### Materials:

- Recombinant KMT2A complex
- Histone H3 peptide (e.g., residues 1-21) or full-length Histone H3
- S-adenosyl-L-[methyl-<sup>3</sup>H]-methionine (<sup>3</sup>H]-SAM)
- Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl<sub>2</sub>, 4 mM DTT
- Stop Solution: 7.5 M Guanidine Hydrochloride
- Phosphocellulose filter paper or plates

- Wash Buffer: 50 mM Sodium Carbonate, pH 9.0
- Scintillation fluid
- Scintillation counter

**Procedure:**

- Reaction Setup:
  - Prepare a master mix of the reaction components (Assay Buffer, KMT2A enzyme, and histone substrate) on ice.
  - For inhibitor screening, add 1  $\mu$ L of the test compound at various concentrations (dissolved in DMSO) or DMSO as a vehicle control to the reaction wells.
  - Add 19  $\mu$ L of the master mix to each well of a 96-well plate.
  - Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
- Initiation of Reaction:
  - Start the reaction by adding 5  $\mu$ L of [ $^3$ H]-SAM to each well. The final reaction volume should be 25  $\mu$ L.
  - Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.
- Termination of Reaction and Substrate Capture:
  - Stop the reaction by adding 10  $\mu$ L of the Stop Solution to each well.
  - Transfer the reaction mixture to a phosphocellulose filter plate.
  - Allow the substrate to bind to the filter for 5-10 minutes at room temperature.
- Washing:

- Wash the filter plate 3-5 times with 200 µL of Wash Buffer per well to remove unincorporated [<sup>3</sup>H]-SAM.
- Detection:
  - Dry the filter plate completely.
  - Add 30 µL of scintillation fluid to each well.
  - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - For inhibitor screening, calculate the percent inhibition for each compound concentration relative to the DMSO control.
  - Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Protocol 2: AlphaLISA® Assay for KMT2A Activity

This protocol provides a non-radioactive, homogeneous method for detecting KMT2A activity using AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the methylation of a biotinylated histone H3 peptide.

### Materials:

- Recombinant KMT2A complex
- Biotinylated Histone H3 peptide (e.g., residues 1-21)
- S-adenosyl-L-methionine (SAM)
- AlphaLISA® Acceptor beads conjugated to an anti-methylated H3K4 antibody
- Streptavidin-coated Donor beads
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20

- AlphaLISA® Buffer (as per manufacturer's recommendation)
- 384-well white opaque microplates
- Alpha-enabled plate reader

**Procedure:**

- Reaction Setup:
  - Dilute the KMT2A enzyme, biotinylated H3 peptide, SAM, and test compounds in Assay Buffer.
  - Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
  - Add 2.5 µL of the KMT2A enzyme solution.
  - Pre-incubate for 10-15 minutes at room temperature.
- Initiation of Reaction:
  - Start the reaction by adding 5 µL of a mix containing the biotinylated H3 peptide and SAM.
  - Incubate the plate at room temperature for 60 minutes.
- Detection:
  - Prepare the AlphaLISA® Acceptor beads in AlphaLISA® Buffer. Add 5 µL of the Acceptor bead solution to each well to stop the reaction.
  - Incubate for 60 minutes at room temperature in the dark.
  - Prepare the Streptavidin-coated Donor beads in AlphaLISA® Buffer. Add 10 µL of the Donor bead solution to each well.
  - Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition:

- Read the plate on an Alpha-enabled plate reader according to the manufacturer's instructions.
- Data Analysis:
  - The AlphaLISA® signal is proportional to the amount of methylated peptide produced.
  - For inhibitor screening, calculate the percent inhibition relative to the DMSO control and determine the IC50 values as described in the radioisotope assay protocol.

## Visualizations



[Click to download full resolution via product page](#)

Caption: KMT2A signaling pathway in normal and leukemic contexts.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for a KMT2A HMT assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. KMT2A lysine methyltransferase 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Insights into KMT2A rearrangements in acute myeloid leukemia: from molecular characteristics to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for KMT2A Histone Methyltransferase (HMT) Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1177240#how-to-perform-a-kmt2a-histone-methyltransferase-hmt-assay>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)